1-methyl-1H-pyrazole-3,4-diamine

heterocyclic synthesis regioselectivity fused pyrazoles

1-Methyl-1H-pyrazole-3,4-diamine (CAS 131311-54-1) provides adjacent 3,4-primary amine groups functionally and structurally distinct from the 3,5-diaminopyrazole isomer class. This ortho-diamino substitution pattern uniquely enables pyrazolo[3,4-d]pyrimidine fused heterocycle construction inaccessible to 3,5-analogs. Patented by Vertex Pharmaceuticals for Aurora-2, GSK-3, Src, and p38 kinase inhibitors. Also applied in L'Oréal oxidative hair dye formulations for specific chromatic outcomes and wash-fastness. The N1-methyl substituent modulates hydrogen-bonding capacity (2 donors vs. 3 in unsubstituted analog), directly impacting solubility and target binding. Available as free base or dihydrochloride salt (CAS 142109-60-2) for early discovery through scale-up. Request a quote for high-purity R&D lots.

Molecular Formula C4H8N4
Molecular Weight 112.13 g/mol
Cat. No. B15059376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrazole-3,4-diamine
Molecular FormulaC4H8N4
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)N)N
InChIInChI=1S/C4H8N4/c1-8-2-3(5)4(6)7-8/h2H,5H2,1H3,(H2,6,7)
InChIKeyLOQVLQHJQFWANA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-pyrazole-3,4-diamine Procurement Guide: CAS 131311-54-1 for Heterocyclic Synthesis and Kinase Inhibitor Development


1-Methyl-1H-pyrazole-3,4-diamine (CAS 131311-54-1, C4H8N4, MW 112.13) is an ortho-diamino substituted pyrazole heterocycle containing two adjacent primary amine groups at the 3- and 4-positions of the 1-methylpyrazole ring . This 3,4-diaminopyrazole substitution pattern is structurally distinct from the more widely reported 3,5-diaminopyrazole isomer class, with the 3,4-diamino arrangement prepared via nitration of 3-aminopyrazole followed by reduction rather than the malononitrile-hydrazine condensation route characteristic of 3,5-diaminopyrazoles [1]. The compound serves as a versatile building block in medicinal chemistry for constructing fused bicyclic heterocycles and is cited in patents covering pyrazole-derived protein kinase inhibitors targeting Aurora-2, GSK-3, Src, and p38 kinases [2][3]. It is commercially available primarily as the dihydrochloride salt (CAS 142109-60-2) from major chemical suppliers for early discovery research applications [4].

Why 1-Methyl-1H-pyrazole-3,4-diamine Cannot Be Replaced by 3,5-Diaminopyrazole Isomers or Unsubstituted Analogs in Synthetic Workflows


Substituting 1-methyl-1H-pyrazole-3,4-diamine with a 3,5-diaminopyrazole analog or an unsubstituted 3,4-diaminopyrazole in a synthetic sequence is not functionally equivalent due to fundamental differences in regioisomeric reactivity patterns and N-methylation status. The 3,4-diaminopyrazole scaffold is synthesized via a distinct route (nitration-reduction of 3-aminopyrazole) compared to the malononitrile-derived 3,5-diaminopyrazole class, and the two regioisomers exhibit divergent regioselectivity in cyclocondensation and cross-coupling reactions [1]. The N1-methyl substituent further modulates both electronic properties and hydrogen-bonding capacity relative to the NH-containing unsubstituted 3,4-diaminopyrazole (which possesses three H-bond donors versus two in the 1-methyl analog) [2]. In oxidative hair dye formulations, the specific substitution pattern at the 1-, 3-, and 4-positions directly governs the chromatic outcome and wash-fastness properties, with unsubstituted or differently substituted analogs producing distinctly different color shades and stability profiles [3].

Quantitative Differentiation Evidence for 1-Methyl-1H-pyrazole-3,4-diamine: Comparative Data for Scientific Selection


Regioselectivity in Cyclocondensation: 3,4-Diaminopyrazole Scaffold Enables Distinct Fused Heterocycle Architectures vs. 3,5-Diamino Isomer

The 3,4-diaminopyrazole scaffold exhibits fundamentally different regioselectivity in cyclocondensation reactions compared to the 3,5-diaminopyrazole isomer class, enabling access to distinct fused heterocyclic architectures that are inaccessible from the 3,5-diamino scaffold. This differentiation stems from the adjacency of the two amino groups at the 3- and 4-positions in the target compound, whereas 3,5-diaminopyrazoles possess amino groups separated by a ring nitrogen [1]. In microwave-assisted three-component reactions with primary amines and orthoesters, 3,4-diaminopyrazole-4-carbonitriles yield N3,N4-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines, whereas 3,5-diaminopyrazole analogs produce different pyrazolo[1,5-a]pyrimidine regioisomers under identical conditions [2].

heterocyclic synthesis regioselectivity fused pyrazoles building block

Synthetic Route Divergence: 3,4-Diaminopyrazole Requires Distinct Precursors and Reduction Steps vs. 3,5-Diamino Isomer

The 3,4-diaminopyrazole core is prepared via a fundamentally different synthetic pathway than the 3,5-diaminopyrazole class, which has direct implications for precursor availability, step count, and scalability. 3,5-Diaminopyrazole and its derivatives are prepared through the reaction of malononitrile or arylhydrazononitrile with hydrazine derivatives (a one-step cyclocondensation). In contrast, 3,4-diaminopyrazoles are prepared via nitration of 3-aminopyrazole with subsequent reduction of the produced nitro intermediate, constituting a two-step sequence that requires nitration and reduction capabilities [1].

organic synthesis route scouting process chemistry nitration-reduction

Hydrogen-Bond Donor Capacity: N1-Methyl Substitution Reduces H-Bond Donor Count from 3 to 2 Relative to Unsubstituted 3,4-Diaminopyrazole

1-Methyl-1H-pyrazole-3,4-diamine possesses two hydrogen bond donor sites (the two primary amine NH2 groups at positions 3 and 4), whereas unsubstituted 1H-pyrazole-3,4-diamine possesses three H-bond donors (the two NH2 groups plus the N1-H) [1]. This difference in H-bond donor count has direct implications for molecular recognition, target binding interactions, and physicochemical properties relevant to drug-likeness and formulation behavior. The N1-methyl substituent also eliminates the potential for N1-deprotonation and associated tautomeric equilibria present in the unsubstituted analog .

medicinal chemistry physicochemical properties hydrogen bonding drug design

Commercial Availability Form: Dihydrochloride Salt Enables Handling of Otherwise Air-Sensitive Free Base

1-Methyl-1H-pyrazole-3,4-diamine is commercially supplied primarily as the dihydrochloride salt (CAS 142109-60-2, empirical formula C4H10Cl2N4, MW 185.06) rather than the free base (CAS 131311-54-1) . This contrasts with N3-alkylated analogs such as N3-ethyl-1-methyl-1H-pyrazole-3,4-diamine (MW 140.19, typically supplied as free base) and N3-cyclopropyl-1-methyl-1H-pyrazole-3,4-diamine (supplied as free base) [1]. The dihydrochloride salt form provides enhanced stability during storage and handling relative to the free base, which contains nucleophilic primary amines prone to oxidation and atmospheric degradation. Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of unique chemicals, noting that analytical data is not routinely collected for this product [2].

chemical procurement stability salt form storage

Application Scenarios for 1-Methyl-1H-pyrazole-3,4-diamine Based on Documented Evidence


Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds via Adjacent Diamine Cyclocondensation

1-Methyl-1H-pyrazole-3,4-diamine is uniquely suited for constructing pyrazolo[3,4-d]pyrimidine fused heterocycles via cyclocondensation of the adjacent 3,4-diamine moiety with carbonyl-containing reagents such as orthoesters, aldehydes, or carboxylic acid derivatives. This application leverages the specific adjacency of the two amino groups (a structural feature absent in 3,5-diaminopyrazole isomers) to form the [3,4-d] ring fusion topology, which is geometrically inaccessible from 3,5-diaminopyrazole starting materials [1][2].

Protein Kinase Inhibitor Lead Generation Targeting Aurora-2, GSK-3, and Src Kinases

Patents from Vertex Pharmaceuticals and other organizations explicitly identify amino-pyrazole compounds containing the 1-methyl-1H-pyrazole-3,4-diamine scaffold as privileged structures for inhibiting protein kinases including Aurora-2, GSK-3, and Src. These patents describe the use of this scaffold for treating diseases mediated by these kinases, including cancer, inflammatory disorders, diabetes, and Alzheimer's disease. The specific substitution pattern at the 1-, 3-, and 4-positions is critical for kinase binding pocket complementarity [1][2].

Oxidative Hair Dye Formulations Requiring Specific Chromatic Outcomes

5-Substituted 3,4-diaminopyrazole derivatives, including those with the 1-methyl-1H-pyrazole-3,4-diamine core structure, are documented in L'Oréal patents as oxidation bases for keratin fiber (hair) dyeing compositions. The specific substitution pattern on the pyrazole ring governs the chromatic outcome, wash-fastness, and resistance to external agents (light, perspiration, friction) of the final dye. The 1-methyl substitution and the 3,4-diamino arrangement produce distinct color shades compared to unsubstituted or differently substituted analogs [1].

Synthesis of N4-Aryl Substituted Derivatives for Structure-Activity Relationship Studies

The primary amine at the 4-position of 1-methyl-1H-pyrazole-3,4-diamine serves as a synthetic handle for introducing aryl or heteroaryl substituents via Buchwald-Hartwig amination or nucleophilic aromatic substitution. Derivatives such as N4-(4-fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine (CAS 2060041-52-1) and 1-methyl-N4-(3-methylphenyl)-1H-pyrazole-3,4-diamine have been prepared and characterized, enabling systematic SAR exploration of the N4 position for modulating lipophilicity, target binding, and pharmacokinetic properties in kinase inhibitor programs [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-1H-pyrazole-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.